molecular formula C9H10N2O3 B181037 N-(2-Methyl-5-nitrophenyl)acetamide CAS No. 2879-79-0

N-(2-Methyl-5-nitrophenyl)acetamide

Cat. No.: B181037
CAS No.: 2879-79-0
M. Wt: 194.19 g/mol
InChI Key: YMHUULKGTGEHHQ-UHFFFAOYSA-N
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Description

N-(2-Methyl-5-nitrophenyl)acetamide is an organic compound with the molecular formula C9H10N2O3. It is a yellow crystalline solid with strong thermal stability. This compound is known for its limited solubility in water but is soluble in non-polar organic solvents such as ethanol, dimethylformamide, and dichloromethane .

Scientific Research Applications

N-(2-Methyl-5-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of dyes and pigments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-5-nitrophenyl)acetamide typically involves the reaction of 2-methyl-5-nitroaniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-5-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2-Methyl-5-nitrophenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The nitro group may play a role in its antimicrobial activity by generating reactive nitrogen species that can damage microbial cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methyl-4-nitrophenyl)acetamide
  • N-(2-Methyl-3-nitrophenyl)acetamide
  • N-(2-Methyl-6-nitrophenyl)acetamide

Uniqueness

N-(2-Methyl-5-nitrophenyl)acetamide is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-6-3-4-8(11(13)14)5-9(6)10-7(2)12/h3-5H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHUULKGTGEHHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182974
Record name N-(2-Methyl-5-nitrophenyl)acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2879-79-0
Record name N-(2-Methyl-5-nitrophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2879-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Methyl-5-nitrophenyl)acetamide
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Record name 2-Acetylamino-4-nitrotoluene
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Record name N-(2-Methyl-5-nitrophenyl)acetamide
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Record name N-(2-methyl-5-nitrophenyl)acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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